2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8Cl2N2O and its molecular weight is 291.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.0013683 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrospray Ionization Mass Spectrometry
2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole and its derivatives are studied using electrospray ionization mass spectrometry (ESI-MS). These compounds form complexes with copper, showing potential in studies of metal-organic interactions and applications in mass spectrometry analysis (Frański, 2004).
Electron-Transporting and Hole-Blocking Materials
These compounds are evaluated for their electron-transporting and hole-blocking properties in organic electroluminescent devices. Their performance in such devices depends on the intermolecular interactions between the compounds (Ono et al., 2005).
Corrosion Inhibition
This compound derivatives are investigated as corrosion inhibitors. These compounds show varying effects on mild steel corrosion in acidic environments, providing insights into their potential use in corrosion prevention (Lagrenée et al., 2001).
Photoluminescent Materials
These oxadiazole derivatives are synthesized and characterized for their optical properties, indicating potential applications in the field of photoluminescent materials (Yan, Pan, & Song, 2010).
Properties
IUPAC Name |
2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRVKBPHIYZIJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353865 | |
Record name | 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-02-6 | |
Record name | 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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